Chemical and physical properties of ethyl 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetate
Chemical and physical properties of ethyl 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetate
An In-depth Technical Guide to Ethyl 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetate: Properties, Synthesis, and Applications
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetate is a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. The incorporation of a difluoromethyl group and a pyrazole nucleus suggests its utility as a versatile building block for creating novel therapeutic agents. This guide provides a comprehensive overview of its predicted chemical and physical properties, a proposed synthetic pathway, and an exploration of its potential applications, drawing upon data from structurally related analogs to offer a predictive but thorough analysis.
Introduction: The Significance of Fluorinated Pyrazoles in Drug Discovery
The strategic incorporation of fluorine into drug candidates is a widely utilized approach to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. The difluoromethyl group (CF2H), in particular, serves as a valuable bioisostere for hydroxyl, thiol, or amine functionalities, capable of modulating the acidity of adjacent protons and participating in hydrogen bonding.
Similarly, the pyrazole moiety is a prominent scaffold in a multitude of approved pharmaceuticals, valued for its diverse biological activities and ability to engage in various receptor-ligand interactions. The combination of these two structural features in ethyl 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetate makes it a compound of considerable interest for the synthesis of novel bioactive molecules. This guide will synthesize available information on analogous compounds to provide a robust working profile of the title compound, for which specific experimental data is not yet publicly available.
Predicted Physicochemical Properties
While direct experimental data for ethyl 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetate is not extensively documented, we can infer its key properties based on its constituent parts and closely related structures.
Core Structural Features
The molecule's structure is defined by three key components: an ethyl ester, a difluorinated alpha-carbon, and a 1-methyl-1H-pyrazole ring at the 5-position.
Caption: Key structural features and their predicted impact on biological activity.
Tabulated Properties (Calculated and Inferred)
The following table summarizes the predicted and calculated properties for ethyl 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetate.
| Property | Value (Predicted/Calculated) | Source/Rationale |
| Molecular Formula | C₉H₁₂F₂N₂O₂ | Calculated |
| Molecular Weight | 218.20 g/mol | Calculated |
| CAS Number | Not assigned | Based on literature search |
| Appearance | Colorless to pale yellow liquid or solid | Inferred from similar compounds[1] |
| XLogP3 | ~1.7 | Estimated based on similar structures[2] |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Rotatable Bonds | 4 | Calculated |
Spectroscopic Profile (Predicted)
The following spectroscopic characteristics are predicted for ethyl 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetate and can be used as a benchmark for experimental verification.
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¹H NMR:
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Ethyl group: A triplet around 1.3 ppm (3H, -CH₃) and a quartet around 4.3 ppm (2H, -OCH₂-).
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Difluoromethyl proton: A triplet around 6.0-6.5 ppm (1H, -CHF₂), with a J-coupling of approximately 55-60 Hz due to the two fluorine atoms.
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Pyrazole protons: Two doublets in the aromatic region (e.g., ~6.5 ppm and ~7.5 ppm), characteristic of the H-3 and H-4 protons on the pyrazole ring.
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N-Methyl group: A singlet around 3.8-4.0 ppm (3H, N-CH₃).
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¹³C NMR:
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Ethyl group: Signals around 14 ppm (-CH₃) and 63 ppm (-OCH₂-).
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Ester carbonyl: A signal around 165 ppm.
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Difluoromethyl carbon: A triplet around 110-115 ppm due to C-F coupling.
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Pyrazole carbons: Signals in the range of 105-140 ppm.
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N-Methyl carbon: A signal around 35-40 ppm.
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¹⁹F NMR:
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A doublet centered around -120 to -130 ppm, coupled to the difluoromethyl proton.
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Mass Spectrometry (EI):
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Molecular Ion (M⁺): m/z = 218.
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Key Fragments: Loss of the ethoxy group (-OC₂H₅, m/z = 173), loss of the ethyl group (-C₂H₅, m/z = 189), and fragments corresponding to the pyrazole ring.
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Proposed Synthesis and Experimental Protocol
A plausible synthetic route involves the reaction of a suitable pyrazole precursor with an ethyl difluoroacetate synthon.
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
Objective: To synthesize ethyl 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetate.
Materials:
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1-methyl-1H-pyrazole
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n-Butyllithium (n-BuLi) in hexanes
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Ethyl 2-bromo-2,2-difluoroacetate
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-methyl-1H-pyrazole (1.0 eq) dissolved in anhydrous THF.
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour. Rationale: Deprotonation at the C5 position of the pyrazole ring is expected to be regioselective.
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Electrophilic Addition: Add a solution of ethyl 2-bromo-2,2-difluoroacetate (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.
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Quenching and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
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Washing and Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetate.
Reactivity, Stability, and Safety Considerations
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Reactivity: The primary sites of reactivity are the ester functionality, which is susceptible to hydrolysis under acidic or basic conditions, and the pyrazole ring, which can undergo further electrophilic substitution, although the difluoroacetate group is deactivating.
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Stability: The compound is expected to be reasonably stable under standard laboratory conditions. Store in a cool, dry place away from strong acids and bases.
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Safety: Based on data for the structural isomer ethyl 2,2-difluoro-2-(1H-pyrazol-4-yl)acetate, the target compound should be handled with care[3]. It is predicted to be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and serious eye irritation[1][3]. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn.
Potential Applications in Drug Development
The unique combination of a difluoromethyl group and a pyrazole ring suggests several promising applications in medicinal chemistry:
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Enzyme Inhibition: The difluoromethyl group can act as a non-hydrolyzable mimic of a tetrahedral intermediate in enzymatic reactions, making it a candidate for inhibiting proteases or esterases.
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Scaffold for Bioactive Molecules: This compound is a versatile starting material for the synthesis of more complex molecules. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a diverse library of amides.
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Modulation of Physicochemical Properties: Its incorporation into a larger molecule can enhance metabolic stability and improve oral bioavailability. Pyrazole-containing compounds have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[4][5].
Conclusion
Ethyl 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetate represents a valuable, albeit currently under-documented, building block for medicinal chemistry. By leveraging predictive methods and data from analogous compounds, this guide provides a foundational understanding of its properties, a practical synthetic approach, and a rationale for its potential applications. As the demand for novel fluorinated heterocycles in drug discovery continues to grow, this compound and its derivatives are poised to play a significant role in the development of next-generation therapeutics.
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